molecular formula C22H23N3O6S B2821122 Methyl 2-{[2-(3-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate CAS No. 1357869-25-0

Methyl 2-{[2-(3-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate

Cat. No.: B2821122
CAS No.: 1357869-25-0
M. Wt: 457.5
InChI Key: AWPBBGWIHCDXLH-UHFFFAOYSA-N
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Description

Methyl 2-{[2-(3-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[45]dec-1-en-8-yl]sulfonyl}benzoate is a complex organic compound with a unique structure that includes a spirocyclic system, a sulfonyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[2-(3-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate typically involves multiple steps. One common approach is to start with the preparation of the spirocyclic core, followed by the introduction of the sulfonyl group and the benzoate ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[2-(3-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated compound.

Scientific Research Applications

Methyl 2-{[2-(3-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery.

    Medicine: Potential therapeutic applications could include acting as an inhibitor or modulator of specific biological pathways.

    Industry: It may be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which Methyl 2-{[2-(3-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methyl 2-{[2-(3-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate include:

  • 2-methoxy-4-(prop-2-en-1-yl)phenol
  • 3-Methoxyphenylboronic acid
  • 1-(4-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido-[3,4-b]indole-3-carboxylate

Uniqueness

What sets this compound apart is its spirocyclic structure combined with the sulfonyl and benzoate ester groups. This unique combination of features can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-[[3-(3-methoxyphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]sulfonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O6S/c1-30-16-7-5-6-15(14-16)19-20(26)24-22(23-19)10-12-25(13-11-22)32(28,29)18-9-4-3-8-17(18)21(27)31-2/h3-9,14H,10-13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPBBGWIHCDXLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC=CC=C4C(=O)OC)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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